4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine is a chemical compound with the molecular formula C13H20N4O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a morpholine ring, making it a versatile molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine typically involves the reaction of piperidine derivatives with pyrimidine and morpholine. One common method includes the hydrogenation of pyridine derivatives using catalysts such as platinum or palladium under controlled conditions . For example, the preparation method may involve the addition of morpholine to 1-benzyl-4-piperidone in the presence of a platinum catalyst, followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of protein kinases, modulating signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to the active sites of enzymes, thereby affecting their activity and downstream effects .
Comparison with Similar Compounds
4-(Piperidin-4-yl)morpholine: Shares the piperidine and morpholine rings but lacks the pyrimidine ring.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Contains a pyrimidine ring and piperidine ring but differs in the functional groups attached.
Uniqueness: 4-[2-(Piperidin-4-yl)pyrimidin-4-yl]morpholine is unique due to its combination of piperidine, pyrimidine, and morpholine rings, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H20N4O |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-(2-piperidin-4-ylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C13H20N4O/c1-4-14-5-2-11(1)13-15-6-3-12(16-13)17-7-9-18-10-8-17/h3,6,11,14H,1-2,4-5,7-10H2 |
InChI Key |
CGUGJASOSOPRMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.